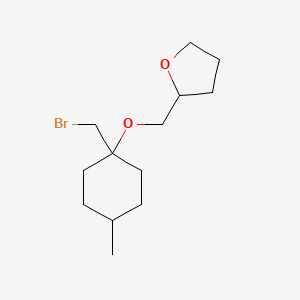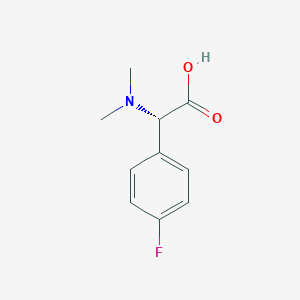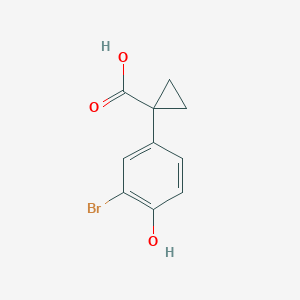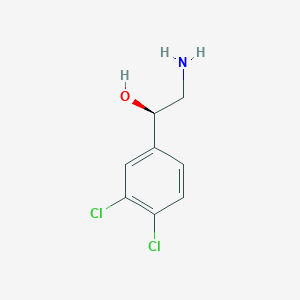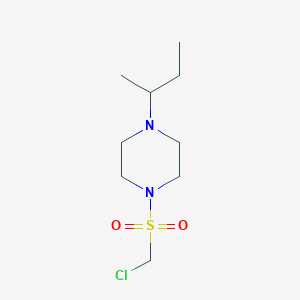
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with the following structural formula:
C8H18ClNO2S
It contains a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The compound’s synthesis and applications have garnered interest in both organic chemistry and related fields.
Preparation Methods
Synthetic Routes: The preparation of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine involves several synthetic routes. One common approach is the reaction of piperazine with sec-butyl chloride followed by treatment with chloromethylsulfonyl chloride. The reaction proceeds as follows:
Piperazine+Sec-butyl chloride→Intermediate
Intermediate+Chloromethylsulfonyl chloride→1−(Sec−butyl)−4−((chloromethyl)sulfonyl)piperazine
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the above synthetic route to obtain the compound.
Chemical Reactions Analysis
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.
Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.
Comparison with Similar Compounds
While no direct analogs are widely reported, its unique combination of functional groups distinguishes it from other piperazine derivatives.
Properties
Molecular Formula |
C9H19ClN2O2S |
|---|---|
Molecular Weight |
254.78 g/mol |
IUPAC Name |
1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |
InChI |
InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
NUFAIYOUTAINBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


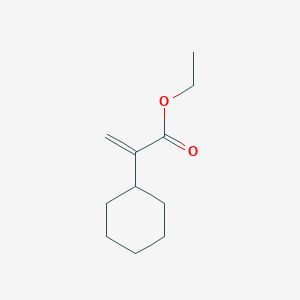
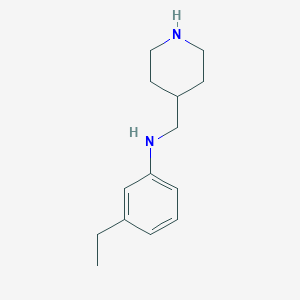
![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
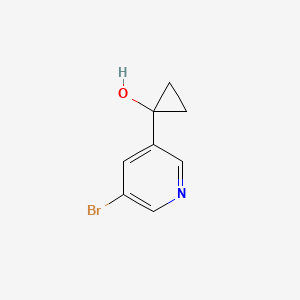
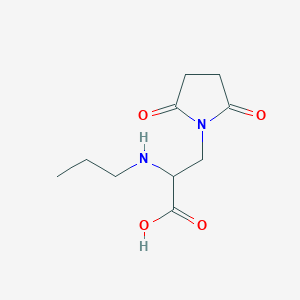


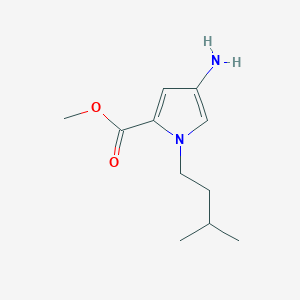
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
